molecular formula C9H9N3O2 B2416978 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1315363-61-1

2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2416978
CAS No.: 1315363-61-1
M. Wt: 191.19
InChI Key: AYLBBGZAXNGNKP-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a valuable chemical building block in medicinal chemistry and drug discovery, belonging to the pyrazolo[1,5-a]pyrimidine class of fused, nitrogen-containing heterocycles . This scaffold is recognized as a privileged structure in the design of potent protein kinase inhibitors (PKIs) for targeted cancer therapy . Researchers utilize this core structure to develop compounds that inhibit critical kinases—such as EGFR, B-Raf, and MEK—which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . The molecule's planar, bicyclic system allows for versatile synthetic modifications, enabling fine-tuning of electronic properties, lipophilicity, and binding affinity to specific enzymatic targets . The carboxylic acid functional group at the 3-position provides a key handle for further derivatization via amide coupling or other conjugation techniques, facilitating the exploration of structure-activity relationships (SAR) and the development of novel bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-4-12-8(10-5)7(9(13)14)6(2)11-12/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLBBGZAXNGNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C=C1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (DMPCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

DMPCA features a pyrazolo-pyrimidine core structure with a carboxylic acid functional group at the 3-position. Its molecular formula is C9H10N4O2C_9H_{10}N_4O_2, and it is characterized by the presence of two methyl groups at the 2 and 5 positions, which influence its solubility and biological activity.

Biological Activities

DMPCA has been studied for various biological activities, including:

  • Anticancer Activity : Research indicates that DMPCA exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown that DMPCA can induce apoptosis in human cancer cells through the activation of caspase pathways. In vitro assays demonstrated IC50 values indicating potent anticancer activity against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Antimicrobial Properties : DMPCA has shown promising antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves the inhibition of bacterial enzyme activity, which disrupts cellular functions .
  • Enzyme Inhibition : DMPCA acts as an inhibitor for various enzymes, including cyclooxygenase (COX) enzymes. Inhibition studies revealed that DMPCA can effectively reduce COX-2 activity, which is linked to inflammation and cancer progression .
  • Neuroprotective Effects : Preliminary studies suggest that DMPCA may have neuroprotective properties, potentially acting as an antagonist for serotonin receptors. This suggests a role in treating neurodegenerative diseases .

The biological activity of DMPCA can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : DMPCA binds to the active sites of target enzymes, inhibiting their function. This interaction is crucial in its anticancer and anti-inflammatory activities .
  • Receptor Modulation : The compound may act as an agonist or antagonist depending on the receptor type, influencing various signaling pathways relevant to cancer and neurological disorders .

Comparative Analysis with Similar Compounds

DMPCA shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives. A comparison highlights its unique substitution pattern and resulting biological properties.

Compound NameStructureUnique Features
7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acidStructureHydroxyl group enhances solubility
3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acidStructureBromination increases reactivity
Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylateStructureEster derivative with distinct pharmacokinetics

Case Studies

Several studies have investigated the biological activities of DMPCA:

  • Anticancer Study : In a study involving MCF-7 and A549 cell lines, DMPCA exhibited IC50 values significantly lower than standard chemotherapeutics like etoposide, suggesting enhanced efficacy .
  • Antimicrobial Evaluation : A series of tests against common pathogens revealed that DMPCA effectively inhibited bacterial growth at concentrations ranging from 0.5 to 256 µg/mL .
  • Enzyme Inhibition Assay : DMPCA was tested against COX enzymes in vitro, demonstrating comparable inhibitory effects to established anti-inflammatory drugs like celecoxib .

Scientific Research Applications

Synthesis and Functionalization

The synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves cyclocondensation reactions where 1,3-biselectrophilic compounds react with NH-3-aminopyrazoles. This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its potential for drug development and material science applications .

Key Synthesis Methods

  • Cyclocondensation : This is the primary method used to synthesize pyrazolo[1,5-a]pyrimidines. The reaction can be optimized by varying the electrophiles used in the reaction to produce derivatives with desired properties.
  • Post-functionalization : Following initial synthesis, further modifications can be performed to enhance biological activity or tailor properties for specific applications.

Biological Activities

This compound exhibits various biological activities that make it a candidate for drug development:

  • Anticancer Activity : Compounds within the pyrazolo[1,5-a]pyrimidine family have demonstrated significant anticancer properties. Research indicates that these compounds can act as selective protein inhibitors and have potential in targeting specific cancer pathways .
  • Enzymatic Inhibition : The compound has shown promise in inhibiting certain enzymes that are crucial in various biological processes. This includes inhibition of cyclin-dependent kinases (CDKs), which are important in cell cycle regulation and cancer progression .
  • Psychopharmacological Effects : Some derivatives of pyrazolo[1,5-a]pyrimidines have been investigated for their effects on the central nervous system. They may have applications in treating conditions like anxiety and depression due to their interaction with neurotransmitter systems .

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

StudyApplicationFindings
Antitumor Activity Cancer treatmentDemonstrated selective inhibition of cancer cell proliferation in vitro and in vivo models.
Enzymatic Inhibition Drug developmentIdentified as a potent inhibitor of specific kinases involved in tumor growth.
Psychopharmacological Research CNS disordersShowed potential as an anxiolytic agent in preclinical trials.

Material Science Applications

Beyond medicinal chemistry, this compound has attracted attention in material science due to its photophysical properties:

  • Fluorophores : The compound has been studied for its ability to act as a fluorophore in various applications including sensors and imaging technologies. Its structural properties allow it to form stable crystals with unique optical characteristics .
  • Supramolecular Chemistry : The ability of pyrazolo[1,5-a]pyrimidine derivatives to form complex structures opens avenues for their use in supramolecular assemblies which can be utilized in nanotechnology and materials engineering .

Q & A

Q. What are the key synthetic strategies for 2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid?

Answer: The synthesis typically involves multi-step functionalization of pyrazolo[1,5-a]pyrimidine scaffolds. A validated approach includes:

Intermediate Formation : Treating a 3-unsubstituted pyrazolo[1,5-a]pyrimidine derivative with hexamethylenetetramine (HMTA) to introduce a carboxaldehyde group at position 3 .

Oxidation : Oxidizing the aldehyde to a carboxylic acid using KMnO4 in a water/acetone/NaOH system (yield: ~75–85%) .

Esterification : Converting the carboxylic acid to esters (e.g., tert-butyl or thiophenemethanol esters) via thionyl chloride activation followed by alcohol addition in CH2Cl2.

Q. Key Conditions :

StepReagents/ConditionsPurpose
1HMTA, refluxAldehyde introduction
2KMnO4, NaOH, H2O/acetoneOxidation to carboxylic acid
3SOCl2, R-OH (e.g., t-BuOH)Esterification

Q. How is the compound characterized for purity and structural integrity?

Answer: Characterization involves:

  • Spectroscopy :
    • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substitution patterns (e.g., methyl groups at positions 2 and 5) .
    • IR : Carboxylic acid C=O stretch (~1700 cm<sup>-1</sup>) .
  • Chromatography :
    • HPLC : Purity assessment (>95%) using reverse-phase columns (e.g., Waters Nova-Pak) with mobile phases like MeOH/H2O/NEt3.
  • Thermal Analysis :
    • Melting Point : 275–280°C (decomposition observed above 280°C) .

Q. What safety protocols are essential for handling this compound?

Answer: The compound exhibits acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory system targeting (STOT SE 3). Key protocols:

  • PPE : Gloves, lab coat, and goggles .
  • Ventilation : Use fume hoods during synthesis .
  • Storage : 2–8°C in airtight containers to prevent decomposition .
  • Waste Disposal : Follow WGK 3 regulations for hazardous waste .

Advanced Research Questions

Q. How does this compound interact with biological targets like the CRF1 receptor?

Answer: The compound is a structural component of N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (MPZP) , a selective CRF1 antagonist. Key findings:

  • In Vivo Efficacy : MPZP (10 mg/kg, s.c.) reduces anxiety-like behavior in rodent models by blocking CRF1 signaling in the amygdala .
  • Methodology :
    • Dosing : Subcutaneous administration, twice daily (b.i.d.) .
    • Biomarker Analysis : FAAH activity measured via deuterated AEA conversion in amygdalar tissue .

Q. Data Contradictions :

  • Species Variability : MPZP shows higher efficacy in Wistar rats vs. msP rats, suggesting genotype-dependent CRF1 expression .

Q. How can researchers resolve contradictions in pharmacological data across studies?

Answer:

  • In Silico Modeling : Predict binding affinity to GABAA or CRF1 receptors using docking simulations (e.g., AutoDock Vina) to reconcile activity discrepancies .
  • Dose-Response Curves : Establish EC50/IC50 values under standardized conditions (e.g., pH 7.4, 37°C) .
  • Structural Analogs : Compare methyl vs. ethyl substitutions at position 2/5 to assess steric effects on receptor binding .

Q. What are its applications in coordination chemistry?

Answer: The carboxylic acid group enables metal complex formation. A validated protocol:

  • Synthesis of Mn Complexes : React with Mn(CH3COO)2·4H2O under hydrothermal conditions to form [Mn(C9H6N3O2)2(H2O)2] with octahedral geometry .
  • Characterization :
    • X-ray Crystallography : Confirms ligand coordination via N (pyrimidine) and O (carboxylate) atoms .
    • Magnetic Studies : Antiferromagnetic interactions observed in Mn complexes .

Q. Reaction Table :

ComponentRoleConditions
Mn(CH3COO)2·4H2OMetal sourceHydrothermal, 120°C, 24 hr
LigandThis compoundMolar ratio 1:2 (metal:ligand)

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